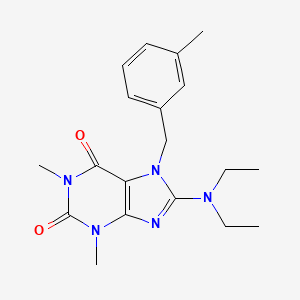

![molecular formula C17H15NO4 B2805732 methyl 2-ethyl-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 338751-29-4](/img/structure/B2805732.png)

methyl 2-ethyl-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

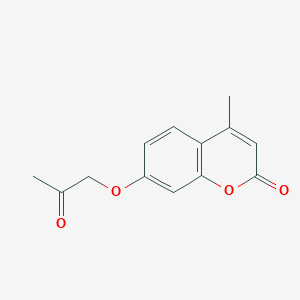

“Methyl 2-ethyl-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate” is a chemical compound with the molecular formula C17H15NO4 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a chromeno[2,3-b]pyridine core, which is a fused ring system containing a pyridine ring and a chromene ring . The molecule also contains a carboxylate group attached to the pyridine ring .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources.科学的研究の応用

Application in Multicomponent Reactions

Scientific Field

Organic Chemistry, Synthetic Chemistry

Summary of the Application

The compound is formed in the ohmic-heating-assisted multicomponent Hantzsch reaction of 3-formylchromone with methyl acetoacetate and ammonium acetate, in aqueous medium, in the presence of tetrabutylammonium bromide as phase transfer catalyst .

Methods of Application

The reaction was performed using ohmic heating, which may lead to some speculations about the possible existence of specific effects of ohmic heating in the reactivity pathway because of the passage of an alternating electric current of high frequency within the reaction media .

Results or Outcomes

The title compound was isolated with no need of chromatographic separation and was analyzed by nuclear magnetic resonance (1H and 13C-NMR, HSQC and HMBC) spectroscopy, mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) .

Synthesis of Functionalized Chromeno[4,3-b]pyridine Derivatives

Scientific Field

Organic Chemistry, Medicinal Chemistry

Summary of the Application

Functionalized chromeno[4,3-b]pyridine derivatives have been synthesized via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions .

Methods of Application

This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .

Results or Outcomes

The chromenopyridine nucleus has a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer .

Unexpected Compound Formation

Summary of the Application

An unexpected compound, the methyl 5-imino-2-methyl-1,10a-dihydro-5H-chromeno[2,3-b]pyridine-3-carboxylate, was formed in the ohmic-heating-assisted multicomponent Hantzsch reaction of 3-formylchromone with methyl acetoacetate and ammonium acetate .

Methods of Application

The reaction was performed using ohmic heating, which may lead to some speculations about the possible existence of specific effects of ohmic heating in the reactivity pathway .

Results or Outcomes

Synthesis of Indole Derivatives

Summary of the Application

Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology .

Methods of Application

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .

Results or Outcomes

Indoles, both natural and synthetic, show various biologically vital properties .

Coumarin Derivatives

Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Coumarin derivatives have been proven to function as anti-coagulants, antibacterial agents, antifungal agents, biological inhibitors, chemotherapeutics and as bio-analytical reagents .

Methods of Application

These compounds are used in various pharmaceutical applications due to their wide range of biological activities .

Results or Outcomes

The use of coumarin derivatives has shown promising results in the treatment of various diseases .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302, H315, H319, H332, and H335, suggesting that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, can be harmful if inhaled, and may cause respiratory irritation .

特性

IUPAC Name |

methyl 2-ethyl-7-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-4-13-10(17(20)21-3)8-12-15(19)11-7-9(2)5-6-14(11)22-16(12)18-13/h5-8H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOUXGBYSKAFKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C2C(=O)C3=C(C=CC(=C3)C)OC2=N1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665818 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

methyl 2-ethyl-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-imino-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2805652.png)

![4-Phenylmethoxycarbonyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2805655.png)

![N-benzyl-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2805657.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2805659.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2805661.png)

![1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid](/img/structure/B2805662.png)

![N-(2,4-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2805663.png)

![2-[(3-Methylcyclopentyl)amino]propan-1-ol](/img/structure/B2805668.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B2805670.png)